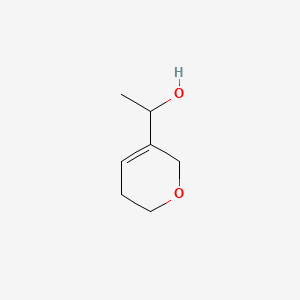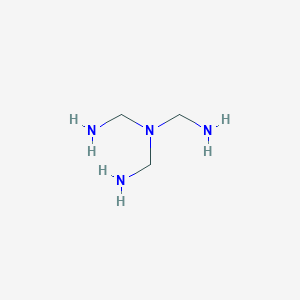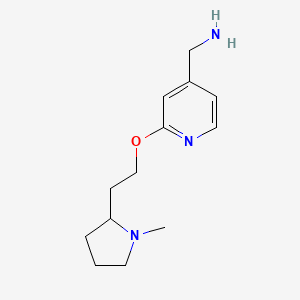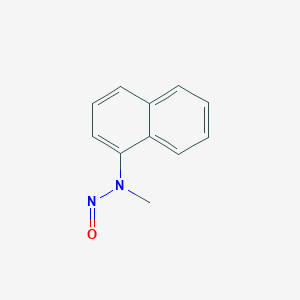![molecular formula C8H7BrClN3 B15360732 [1,2,4]Triazolo[1,5-a]pyridine, 6-bromo-2-chloro-7,8-dimethyl-](/img/structure/B15360732.png)
[1,2,4]Triazolo[1,5-a]pyridine, 6-bromo-2-chloro-7,8-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic aromatic organic compound characterized by the presence of bromine, chlorine, and methyl groups on a triazolo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid, and the presence of a halogen source to introduce bromine and chlorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of less oxidized species.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Reduced forms, such as amines or alcohols.
Substitution Products: Derivatives with different halogens or other functional groups.
Scientific Research Applications
Chemistry: In chemistry, 6-bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule in biological studies. It can interact with various biomolecules, making it useful in the development of new drugs and therapeutic agents.
Medicine: In the medical field, derivatives of this compound are being explored for their pharmacological properties. They may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer effects.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which 6-bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
2-Chloro-[1,2,4]triazolo[1,5-a]pyridine
7,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness: 6-Bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine stands out due to the presence of both bromine and chlorine atoms, as well as the methyl groups on the triazolo[1,5-a]pyridine core. This combination of substituents provides unique chemical reactivity and potential biological activity compared to its analogs.
This comprehensive overview highlights the significance of 6-bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C8H7BrClN3 |
|---|---|
Molecular Weight |
260.52 g/mol |
IUPAC Name |
6-bromo-2-chloro-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrClN3/c1-4-5(2)7-11-8(10)12-13(7)3-6(4)9/h3H,1-2H3 |
InChI Key |
HHHMLVSZFNWSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=NN2C=C1Br)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol](/img/structure/B15360660.png)
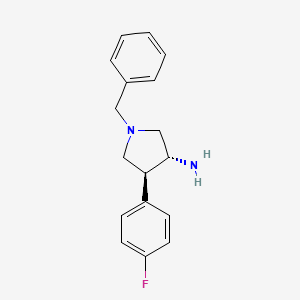
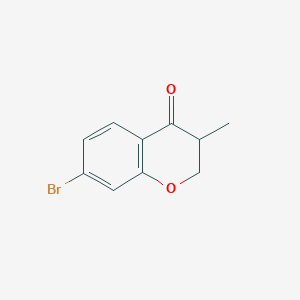
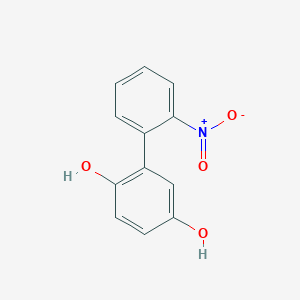


![[4-(Tetrazol-1-yl)phenyl]methanamine](/img/structure/B15360684.png)
